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Introduction

AZD-6280 is a novel, subtype-selective positive allosteric modulator of the y-aminobutyric acid
type A (GABA-A) receptor, with higher in vitro efficacy at the a2 and a3 subtypes compared to
the al and a5 subtypes.[1][2] Developed by AstraZeneca for the potential treatment of anxiety
disorders, AZD-6280 has undergone several early-phase clinical trials to evaluate its safety,
tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. This document
provides a comprehensive technical summary of the available data from these initial studies.

Core Mechanism of Action

AZD-6280 acts as a positive allosteric modulator at the benzodiazepine binding site of the
GABA-A receptor. Its selectivity for the a2 and a3 subunits is hypothesized to confer anxiolytic
effects with a reduced sedative and cognitive impairment profile, which is typically associated
with non-selective benzodiazepines that also target the al subunit.

Signaling Pathway

The binding of AZD-6280 to the a2/a3 subunits of the GABA-A receptor enhances the effect of
GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation
leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a
decrease in neuronal excitability.
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Caption: Mechanism of action of AZD-6280 at the GABA-A receptor.

Data Presentation
Pharmacodynamic Effects on the Central Nervous
System

A key study evaluated the pharmacodynamic effects of single oral doses of AZD-6280 (10 mg
and 40 mg) compared to lorazepam (2 mg) and placebo in healthy male volunteers.[1]
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Pharmacodyna
mic Parameter

AZD-6280 (10
mg)

AZD-6280 (40
mg)

Lorazepam (2
mg)

Placebo

Saccadic Peak
Velocity (SPV)
(deg/s)

-22.6

-50.0

-62.9

No significant

change

Adaptive
Tracking (% time
off track)

Significant but
smaller effect

than lorazepam

Significant but
smaller effect

than lorazepam

Significant effect

No significant

change

Body Sway (mm)

Significant but
smaller effect

than lorazepam

Significant but
smaller effect

than lorazepam

Significant effect

No significant

change

Smooth Pursuit
(% time on

target)

Significant but
smaller effect

than lorazepam

Significant but
smaller effect

than lorazepam

Significant effect

No significant

change

One-Card
Learning Test

(errors)

Significant but
smaller effect

than lorazepam

Significant but
smaller effect

than lorazepam

Significant effect

No significant

change

GABA-A Receptor Occupancy

A Positron Emission Tomography (PET) study was conducted to determine the central GABA-A
receptor occupancy of AZD-6280.[3]

. Plasma Concentration for
Maximum Receptor

Dose 50% Occupancy
Occupancy .
(Ki,plasma)
5 mg to 40 mg Dose-dependent and saturable 440 nmol/L

Notably, high receptor occupancy was achieved without causing significant sedation or
cognitive impairment.[3]

Effects on Plasma Prolactin Levels
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The effect of AZD-6280 on plasma prolactin levels was investigated as a measure of its in vivo
dopaminergic effects.[4]

Treatment Change in Prolactin Levels vs. Placebo
AZD-6280 (10 mg) +19.8% (significant)
AZD-6280 (40 mg) +32.8% (significant)
Lorazepam (2 mg) +42.0% (significant)

Experimental Protocols
Pharmacodynamic Study (NCT00750802)[1]

e Study Design: A randomized, double-blind, double-dummy, four-way crossover, placebo-
controlled study.

o Participants: 16 healthy male volunteers.

« Interventions: Single oral doses of AZD-6280 10 mg, AZD-6280 40 mg, lorazepam 2 mg,
and placebo.

o Methodology:

o Each participant received each of the four treatments in a randomized order, with a
washout period between each treatment.

o Validated central nervous system (CNS) test batteries, Neurocart® and CogState®, were
administered at baseline and at multiple time points post-dose to measure drug effects on
cognition, neurophysiological function, psychomotor skills, and subjective feelings.

o Pharmacodynamic parameters assessed included saccadic peak velocity, adaptive
tracking, body sway, smooth pursuit, and performance on the one-card learning test.

o Statistical analysis was performed using a mixed-model analysis of variance.
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GABA-A Receptor Occupancy PET Study (NCT00681746)
[3][5]

o Study Design: An open-label Positron Emission Tomography (PET) study.
o Participants: Healthy volunteers.
« Intervention: Single oral doses of AZD-6280 (ranging from 5 mg to 40 mg).

o Methodology:

o

A baseline PET scan was performed using the radioligand [11C]flumazenil, which binds to
the benzodiazepine site of the GABA-A receptor.

o Following administration of a single oral dose of AZD-6280, a second PET scan was
conducted.

o High-resolution research tomography (HRRT) was used for imaging.

o PET images were analyzed using a simplified reference tissue model to obtain regional
binding potentials (BPND).

o The relationship between plasma concentration of AZD-6280 and GABA-A receptor
occupancy was described by a hyperbolic function to estimate the Ki,plasma.

Experimental Workflow: Crossover Pharmacodynamic
Study
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Caption: Workflow for the four-way crossover pharmacodynamic study.
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Conclusion

The early-phase clinical trial data for AZD-6280 suggest that it is a subtype-selective GABA-A
receptor modulator that engages its central target in a dose-dependent manner. The
pharmacodynamic profile of AZD-6280 indicates potential anxiolytic effects, as suggested by its
impact on saccadic peak velocity, with a more favorable side effect profile concerning sedation
and cognitive impairment compared to the non-selective benzodiazepine lorazepam. These
findings support the therapeutic hypothesis that selectivity for the a2 and a3 subunits of the
GABA-A receptor may offer a better-tolerated treatment for anxiety disorders. Further clinical
development will be necessary to establish the efficacy and safety of AZD-6280 in patient
populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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